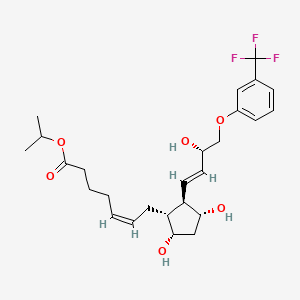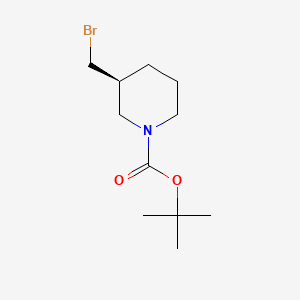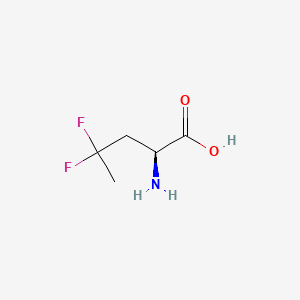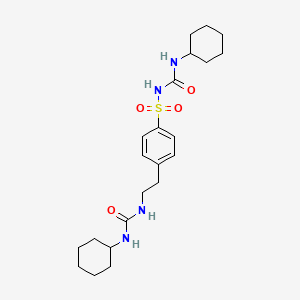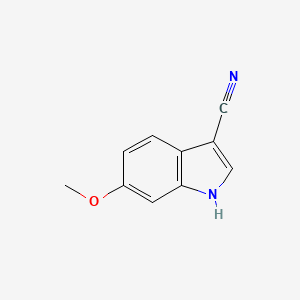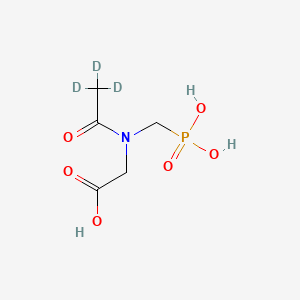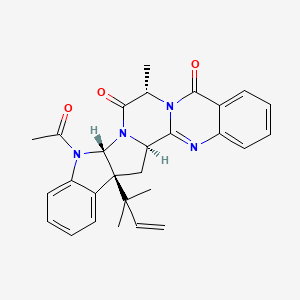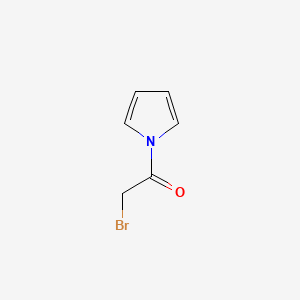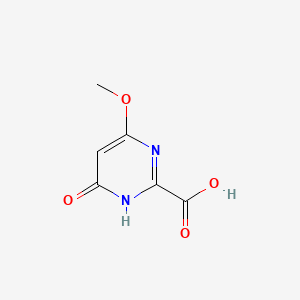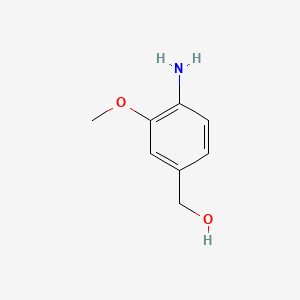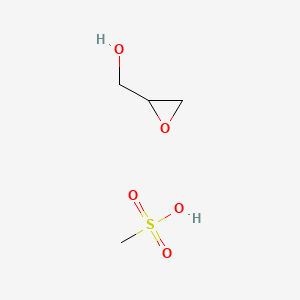
(S)-Oxiran-2-ylmethyl Methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxiran-2-ylmethyl Methanesulfonate typically involves the reaction of (S)-glycidol with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the following steps:
Starting Material: (S)-glycidol is used as the starting material.
Reaction with Methanesulfonic Acid: (S)-glycidol is reacted with methanesulfonic acid in the presence of a suitable solvent such as dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature with constant stirring to ensure complete conversion.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions and ensure consistent product quality. The use of advanced purification techniques such as chromatography may also be employed to achieve high purity levels .
化学反应分析
Types of Reactions
(S)-Oxiran-2-ylmethyl Methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and halides. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted alcohols or ethers.
Oxidation: The major products are aldehydes or carboxylic acids.
Reduction: The major products are alcohols or other reduced forms.
科学研究应用
(S)-Oxiran-2-ylmethyl Methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (S)-Oxiran-2-ylmethyl Methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The epoxide ring undergoes nucleophilic attack, leading to the formation of covalent bonds with the nucleophile. This reaction can modify the structure and function of the target molecules, making it useful in various chemical and biological applications .
相似化合物的比较
Similar Compounds
®-Oxiranemethanol: The enantiomer of (S)-Oxiranemethanol, with similar chemical properties but different stereochemistry.
Glycidol: The parent compound, lacking the methanesulfonate group.
Epichlorohydrin: A related epoxide compound with a chlorine substituent instead of the methanesulfonate group.
Uniqueness
(S)-Oxiran-2-ylmethyl Methanesulfonate is unique due to its chiral nature and the presence of both an epoxide and a methanesulfonate group. This combination of functional groups makes it highly reactive and versatile for various chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .
属性
CAS 编号 |
67800-62-8 |
|---|---|
分子式 |
C4H10O5S |
分子量 |
170.179 |
IUPAC 名称 |
methanesulfonic acid;oxiran-2-ylmethanol |
InChI |
InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4) |
InChI 键 |
ZJTOHMSDLDEVGD-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1C(O1)CO |
同义词 |
(2S)-2-Oxiranemethanol Methanesulfonate; (S)-Oxiranemethanol Methanesulfonate; (S)-Glycidyl Methanesulfonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




